2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl 2-methylquinoline-4-carboxylate
Description
2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl 2-methylquinoline-4-carboxylate is a synthetic heterocyclic compound combining a quinoline core with a benzothiazole moiety. The quinoline scaffold (2-methyl substitution at position 2 and carboxylate at position 4) is esterified to a 2-oxoethyl group, which is further linked to a benzothiazole ring via an amide bond. The benzothiazole group, known for its pharmacological relevance in antimicrobial and antitumor agents, may enhance binding affinity or modulate solubility compared to simpler analogs .
Properties
Molecular Formula |
C20H15N3O3S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 2-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C20H15N3O3S/c1-12-10-14(13-6-2-3-7-15(13)21-12)19(25)26-11-18(24)23-20-22-16-8-4-5-9-17(16)27-20/h2-10H,11H2,1H3,(H,22,23,24) |
InChI Key |
QONPXTDNZITBFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Biological Activity
2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl 2-methylquinoline-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound possesses a unique structural framework that may contribute to its interaction with biological targets, leading to various therapeutic effects.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 377.42 g/mol |
| Molecular Formula | C20H15N3O3S |
| LogP | 4.378 |
| Polar Surface Area | 62.14 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
These properties suggest a moderate lipophilicity and potential for cellular membrane permeability, which are crucial for biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, research on related benzothiazole derivatives has shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that these compounds can effectively induce apoptosis in various cancer cell lines, suggesting a potential mechanism for their antitumor activity .
Case Study: Antitumor Efficacy
In a study assessing the efficacy of benzothiazole derivatives, several compounds were tested against human lung cancer cell lines (HCC827 and NCI-H358). The IC50 values were reported as follows:
- HCC827: IC50 = 6.26 ± 0.33 μM
- NCI-H358: IC50 = 6.48 ± 0.11 μM
These results indicate that the compound may exhibit similar or enhanced antitumor activity compared to existing treatments .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties as well. Benzothiazole derivatives have been studied for their antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds with a similar benzothiazole moiety have shown significant antibacterial activity comparable to established antibiotics like norfloxacin .
Table: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzothiazole Derivative A | Staphylococcus aureus | 12 µg/mL |
| Benzothiazole Derivative B | Escherichia coli | 16 µg/mL |
These findings highlight the potential of benzothiazole-containing compounds as new antimicrobial agents.
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Binding : Similar compounds have been shown to bind to DNA, disrupting replication and transcription processes, which is critical in cancer therapy .
- Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells is a vital aspect of its antitumor activity.
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in bacterial metabolism, leading to cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
The compound’s structural analogs vary in substituents on the quinoline ring and the ester-linked heterocycle. Key differences are summarized below:
*Estimated based on molecular formula C₂₀H₁₇N₃O₃S.
Key Observations:
- Substituent Effects: The target compound’s 2-methylquinoline and benzothiazole groups create a balance between lipophilicity and hydrogen-bonding capacity, distinguishing it from analogs with halogenated (e.g., chlorothiophene) or oxygen-rich (e.g., benzodioxole) moieties .
- Conformational Differences: Adamantane-based analogs adopt synclinal conformations due to steric bulk, whereas the target compound’s planar benzothiazole and quinoline may favor stacked or intercalated binding modes .
Bioactivity and Pharmacological Potential
Antioxidant and Anti-inflammatory Activity:
- Adamantane derivatives (e.g., 2-(adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate) exhibit potent radical scavenging (IC₅₀: 12.3 μM for H₂O₂) and anti-inflammatory effects (e.g., 85% inhibition of protein denaturation vs. 78% for diclofenac) .
- Target Compound : The benzothiazole amide may target inflammatory pathways (e.g., COX-2 inhibition) due to its similarity to benzothiazole-based NSAIDs, though specific data are lacking.
Metabolic and Enzymatic Interactions:
- Target Compound : The benzothiazole group could interact with thiamine-dependent enzymes or kinases, but further studies are needed.
Antimicrobial and Anticancer Potential:
- Quinoline-thiophene hybrids (e.g., ) demonstrate antimicrobial activity against Gram-positive bacteria (MIC: 4–8 μg/mL) due to the chlorothiophene moiety’s electron-withdrawing effects .
- Target Compound: The 2-methylquinoline-benzothiazole combination may disrupt DNA replication or microtubule assembly, akin to camptothecin derivatives.
Physicochemical Properties
| Property | Target Compound | Adamantane Analogs | Benzimidazole Analogs |
|---|---|---|---|
| LogP | ~3.2 (estimated) | 4.1–5.0 | 1.8–2.5 |
| Hydrogen Bond Acceptors | 6 | 4–5 | 7–9 |
| Topological PSA (Ų) | ~100 | 60–80 | 110–130 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
